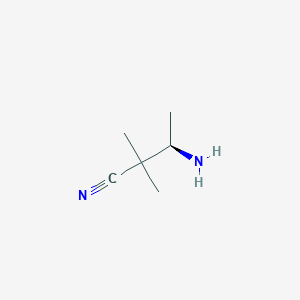

(3R)-3-amino-2,2-dimethylbutanenitrile

Overview

Description

(3R)-3-amino-2,2-dimethylbutanenitrile, also known as (3R)-3-amino-2,2-dimethylbutanenitrile, is an important organic compound that has been used in various scientific and industrial applications. It is a colorless liquid with a low melting point and a pungent odor. It is soluble in water and is used in the synthesis of various organic compounds. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Organic Synthesis

"(3R)-3-amino-2,2-dimethylbutanenitrile" is utilized in organic synthesis for constructing complex molecules. For instance, it can be involved in reactions leading to the formation of cyclopropane derivatives, which are crucial in medicinal chemistry due to their presence in a variety of bioactive compounds. The synthesis of these derivatives often involves cyclization reactions and can yield products with significant stereochemical complexity. These processes are fundamental in the development of new pharmaceuticals and agrochemicals, showcasing the compound's role in enhancing molecular diversity in synthetic chemistry.

Biotransformation

The compound is also a subject in the study of biotransformation processes, where its transformations under the influence of biological catalysts like enzymes are investigated. For example, nitrile biotransformations using microbial enzymes can convert nitriles to their corresponding carboxylic acids and amides. This process is highly enantioselective, allowing for the production of optically pure compounds, which is a critical aspect in the synthesis of pharmaceuticals. The ability to efficiently synthesize chiral molecules with high enantiomeric excess is valuable in drug development, as the biological activity of a compound can be highly dependent on its chirality.

Materials Science

In the realm of materials science, derivatives of "(3R)-3-amino-2,2-dimethylbutanenitrile" can contribute to the development of new materials with novel properties. For instance, the compound can be used in the synthesis of heterocyclic systems, which are pivotal in the design of organic semiconductors, dyes, and photoluminescent materials. These applications are essential for the advancement of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, indicating the compound's role in the evolution of new technology and sustainable energy solutions.

References

Yong-xian Yin (2010). Study of the crystal structure of a related compound, demonstrating the compound's utility in structural analysis and molecular design Acta Crystallographica Section E: Structure Reports Online.

W. Aelterman, K. Tehrani, W. Coppens, T. Huybrechts, N. Kimpe, D. Tourwé, J. Declercq (1999). Syntheses and reactions of cyclopropane derivatives as potential precursors of ACC derivatives, highlighting the compound's significance in synthetic routes European Journal of Organic Chemistry.

Meining Wang, Guo-Qiang Feng (2003). Exploration of nitrile biotransformations for the synthesis of cyclopropanecarboxylic acids and amides, emphasizing the role of biocatalysis in producing enantioselective compounds The Journal of Organic Chemistry.

properties

IUPAC Name |

(3R)-3-amino-2,2-dimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-5(8)6(2,3)4-7/h5H,8H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSFIQSMBXEWAP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-amino-2,2-dimethylbutanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)

![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)

![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1466054.png)

![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)

![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)